N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves several steps of substitution, click reaction, and addition reaction . For instance, the synthesis of “3,5-diamino-N-(2-octyl-1,3-dioxoisoindolin-5-yl)benzamide” involved a key reduction step carried out by H2 in a high-pressure reaction kettle .
Molecular Structure Analysis
The molecular structure of these compounds is elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include substitution, click reaction, and addition reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically analyzed using techniques like NMR and IR spectroscopy .
科学的研究の応用
HIV-1 Reverse Transcriptase Inhibitors
A study by Devale et al. (2017) discussed the design, synthesis, and evaluation of dihydropyrimidinone-isatin hybrids, including derivatives similar to N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide, as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. These hybrids demonstrated higher reverse transcriptase inhibitory activity compared to standard treatments, offering a new avenue for HIV therapy research Devale et al., 2017.
Antiepileptic Activity
Research by Asadollahi et al. (2019) on phthalimide derivatives bearing an N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides framework revealed significant antiepileptic activities. These compounds, synthesized through a two-step process involving phthalic anhydride and phenylalanine, showed promise in pentylenetetrazole-induced seizure threshold methods in mice, indicating potential applications in epilepsy treatment Asadollahi et al., 2019.
T-Type Calcium Channel Blockers
A study by Kim et al. (2007) focused on the synthesis and biological evaluation of 1,3-dioxoisoindoline-5-carboxamide derivatives as potential T-type calcium channel blockers. These compounds showed promising activity in blocking T-type calcium channels, which are implicated in various neurological disorders, demonstrating their potential for therapeutic applications Kim et al., 2007.
Anticancer Drug Development
Research into 1,3-dioxoindan-2-carboxamide-based complexes has explored their use in developing novel organometallic anticancer drugs. Mokesch et al. (2015) highlighted the synthesis and characterization of these complexes, assessing their cytotoxicity in human cancer cell lines and their interaction with biomolecules like DNA and proteins. These studies indicate the potential of such compounds in anticancer therapy Mokesch et al., 2015.
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of (dioxoisoindolin-2-yl)phenylacetic acid derivatives have been explored for their antimicrobial and antioxidant activities. Bedair et al. (2006) identified compounds with promising antimicrobial properties, highlighting the potential for developing new antimicrobial agents based on this chemical scaffold Bedair et al., 2006.
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is Indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) . IDO1 is a monomeric enzyme containing heme, and its excessive activation has been shown to be closely related to the pathogenesis of cancer and other diseases . The compound is also known to modulate the activity of Cereblon (CRBN) , a protein that plays a crucial role in various clinical conditions and disorders, such as uncontrolled cellular proliferation and cancer .
Mode of Action
The compound operates through a mechanism known as Targeted Protein Degradation Technology (PROTAC) . PROTAC small molecules recognize E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .
Biochemical Pathways
The compound affects the protein degradation pathway in vivo . It can degrade the target protein, thereby subverting the treatment of small-molecule inhibitors in the past . This has become a hot issue in the field of medicinal chemistry .
Pharmacokinetics
The compound’s mode of action suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties due to its ability to target and degrade specific proteins .
Result of Action
The compound is capable of suppressing IDO1 activities in in vitro experiments . This inhibitory activity can potentially lead to benefits in the treatment of diseases where IDO1 is excessively activated, such as cancer . The compound can also selectively modulate the degradation of GSPT1 protein .
特性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-13-2-5-16(6-3-13)30(28,29)24-10-8-14(9-11-24)19(25)22-15-4-7-17-18(12-15)21(27)23-20(17)26/h2-7,12,14H,8-11H2,1H3,(H,22,25)(H,23,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUMDPURLDPDNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-5-yl)-1-tosylpiperidine-4-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。